3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

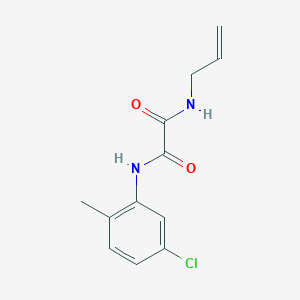

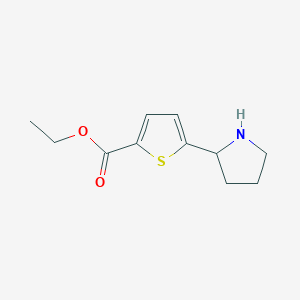

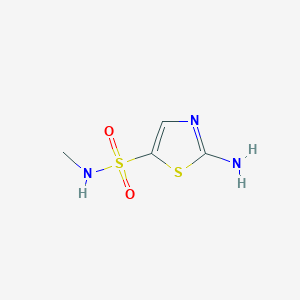

“3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is a chemical compound that is used as a building block in the synthesis of oligosaccharides . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” involves the use of 4,6-O-Isopropylidene-D-glucal . This compound is an important building block for both solid- and solution-phase synthesis of oligosaccharides .

Molecular Structure Analysis

The molecular structure of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is represented by the formula C16H18O5 . The compound has a molecular weight of 290.31 .

Chemical Reactions Analysis

The chemical reactions involving “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are complex and involve multiple steps . One of the key reactions is the debenzylation, which leads to a mixture of the 4,6-O-benzylidene-D-glucal .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are not explicitly mentioned in the search results. .

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Hex-1-enopyran-3-uloses Synthesis : A rapid route for the synthesis of hex-1-enopyran-3-uloses utilizes glucal derivatives, showcasing the conversion of glucal to crystalline acetonated enone via oxidation and acetonation processes. This method allows for the efficient preparation of quantities of the crystalline acetonated enone, demonstrating the reactivity and utility of glucal derivatives in organic synthesis (Fraser-Reid, Walker, Tam, & Holder, 1973).

- Intramolecular Migration : The partial ammonolysis of penta-O-benzoyl-D-glucoses reveals an interesting benzoyl migration from O-4 to O-6, highlighting the complex behavior of benzoylated monosaccharides under specific reaction conditions (Lezerovich, Gros, Sproviero, & Deulofeu, 1966).

- Selective Debenzylation and Substitution Reactions : Research on O-benzyl-protected C-2 formyl glycals demonstrates regioselective debenzylation and acetylation, leading to advances in the synthesis of constrained beta-sugar amino acids. This showcases the selective reactivity of protected glycals towards nucleophiles, contributing to the development of novel amino acid derivatives (Rawal, Rani, Kumari, & Vankar, 2009).

- Antibody Generation for Aspergillus fumigatus : The synthesis of a pentasaccharide related to fungal α-(1→3)-glucan illustrates the application of benzoyl-protected monosaccharides in generating antibodies. These antibodies can recognize α-(1→3)-glucan on A. fumigatus cell walls, representing a step towards developing diagnostic tests and vaccines for this pathogen (Komarova, Orekhova, Tsvetkov, Beau, Aimanianda, Latgé, & Nifantiev, 2015).

Biochemical Applications

- Glucuronoyl Esterase Assays : The development of assays for glucuronoyl esterases using benzyl d-glucuronic acid ester highlights the biochemical applications of benzoylated monosaccharides. These assays facilitate the characterization and discovery of glucuronoyl esterases, enzymes important for biomass degradation and biotechnological applications (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).

Orientations Futures

The future directions for “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” could involve its use in the development of novel drug-like candidates that may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

Propriétés

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJUQJHMUFUJI-MCIONIFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)

![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)